LogP and PSA Comparison: 2-Fluoro-5-iodo-4-methylpyridine vs. 2-Fluoro-4-iodo-5-methylpyridine (Positional Isomer)
The calculated LogP of 2-fluoro-5-iodo-4-methylpyridine is 2.30 with a PSA of 12.89 Ų . While the positional isomer 2-fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) shares the same molecular formula (C₆H₅FIN, MW 237.01), its melting point is reported at 40–45 °C [1], indicating a different crystal packing energy and solid-state behaviour. The divergent substitution pattern alters the dipole moment and hydrogen-bonding capacity of the pyridine nitrogen, which can influence both chromatographic retention and biological membrane permeability in derived drug candidates. No head-to-head LogP measurement under identical conditions was located for the positional isomer.
| Evidence Dimension | Calculated LogP and solid-state behaviour |
|---|---|
| Target Compound Data | LogP 2.30; predicted liquid/solid at ambient (reported as brown to reddish brown liquid) [REFS-1, REFS-3] |
| Comparator Or Baseline | 2-Fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7): LogP not publicly reported; melting point 40–45 °C (solid at ambient) [1] |
| Quantified Difference | ΔLogP cannot be quantified; phase difference at room temperature (liquid vs. solid) confirmed |
| Conditions | Calculated LogP (ALOGPS or similar fragment-based method) ; melting point by DSC or capillary (vendor data) [1] |
Why This Matters
The difference in ambient physical state (liquid vs. solid) affects handling, formulation, and dissolution rate in reaction media, which directly influences the practicality of milligram-to-kilogram scale-up in industrial synthesis.
- [1] ChemWhat. 2-Fluoro-4-iodo-5-picoline (CAS 153034-94-7) – Physicochemical data. https://www.chemwhat.fr (accessed 2026-04-24). View Source
